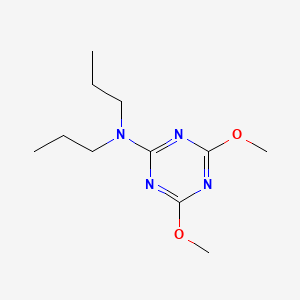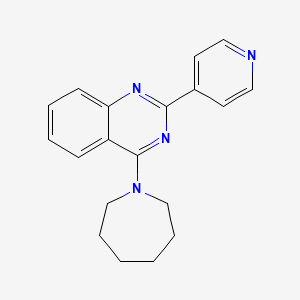
2-(1-naphthoylamino)-3-phenylacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-naphthoylamino)-3-phenylacrylic acid, also known as NAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NAPA belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant.
作用機序
2-(1-naphthoylamino)-3-phenylacrylic acid acts as a cannabinoid receptor agonist, specifically targeting the CB1 and CB2 receptors. It has been shown to have a higher affinity for the CB1 receptor, which is predominantly expressed in the central nervous system. By binding to these receptors, 2-(1-naphthoylamino)-3-phenylacrylic acid modulates various physiological processes such as pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
2-(1-naphthoylamino)-3-phenylacrylic acid has been shown to have a range of biochemical and physiological effects. It has been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(1-naphthoylamino)-3-phenylacrylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been reported to have analgesic properties by modulating pain sensation through the CB1 receptor.
実験室実験の利点と制限
One of the advantages of using 2-(1-naphthoylamino)-3-phenylacrylic acid in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of these receptors without affecting other receptors in the body. However, one limitation of using 2-(1-naphthoylamino)-3-phenylacrylic acid is its potential toxicity, which can limit its use in certain experiments. Additionally, the high potency of 2-(1-naphthoylamino)-3-phenylacrylic acid can make it difficult to accurately dose in experiments.
将来の方向性
There are several future directions for research on 2-(1-naphthoylamino)-3-phenylacrylic acid. One area of interest is its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its potential as a tool to study the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to understand the potential toxicity of 2-(1-naphthoylamino)-3-phenylacrylic acid and its effects on the body.
合成法
The synthesis of 2-(1-naphthoylamino)-3-phenylacrylic acid involves the reaction of 1-naphthoyl chloride with phenylacetic acid in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain a pure form of 2-(1-naphthoylamino)-3-phenylacrylic acid. This method has been reported to yield high purity and high yield of 2-(1-naphthoylamino)-3-phenylacrylic acid.
科学的研究の応用
2-(1-naphthoylamino)-3-phenylacrylic acid has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. In medicine, 2-(1-naphthoylamino)-3-phenylacrylic acid has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In pharmacology, 2-(1-naphthoylamino)-3-phenylacrylic acid has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 2-(1-naphthoylamino)-3-phenylacrylic acid has been investigated for its potential as a tool to study the endocannabinoid system and its role in various physiological processes.
特性
IUPAC Name |
(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(17-12-6-10-15-9-4-5-11-16(15)17)21-18(20(23)24)13-14-7-2-1-3-8-14/h1-13H,(H,21,22)(H,23,24)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXLRHUHJNTQRJ-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5851393.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)


![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)

![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)

![1-[3-(3,4-dichlorophenyl)acryloyl]pyrrolidine](/img/structure/B5851440.png)
![4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)

![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)

